N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide
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Overview
Description
N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a benzyl and tert-butyl group, and a pyridine ring substituted with dichloro and carboxamide groups. The unique structure of this compound makes it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions: The tert-butyl and benzyl groups are introduced through substitution reactions using appropriate alkylating agents.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then functionalized with dichloro and carboxamide groups.
Coupling Reaction: The final step involves coupling the pyrazole and pyridine rings through a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-3-ethoxypropanamide
- tert-butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate
- Ethyl N-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride
Uniqueness
N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide is unique due to its specific substitution pattern on the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-benzyl-5-tert-butylpyrazol-3-yl)-5,6-dichloropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O/c1-20(2,3)16-10-17(26(25-16)12-13-7-5-4-6-8-13)24-19(27)14-9-15(21)18(22)23-11-14/h4-11H,12H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJPTHFMBNDEAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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